molecular formula C11H22N2O3 B13065335 tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13065335
M. Wt: 230.30 g/mol
InChI Key: YWAHTVBAPQTWIP-LLVKDONJSA-N
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Description

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxymethyl group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amines.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and ketones.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is used in the development of new pharmaceuticals. It is particularly useful in the synthesis of drugs targeting the central nervous system and other therapeutic areas.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It can also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of both an amino group and a hydroxymethyl group provides unique reactivity and makes it a versatile building block for various synthetic applications. Its tert-butyl group also imparts steric hindrance, influencing its reactivity and stability.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m1/s1

InChI Key

YWAHTVBAPQTWIP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)N

Origin of Product

United States

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